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molecular formula C14H17FO4 B8667290 Diethyl [(2-fluorophenyl)methyl]propanedioate CAS No. 59223-72-2

Diethyl [(2-fluorophenyl)methyl]propanedioate

Cat. No. B8667290
M. Wt: 268.28 g/mol
InChI Key: HCFBTPSCLNVUJL-UHFFFAOYSA-N
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Patent
US05446066

Procedure details

49 g (0.183 mol) of diethyl 2-(2-fluorobenzyl)malonate were mixed with 183 ml of 37% HCl and 9.4 ml of glacial acetic acid. The mixture was heated atreflux for 27 hours, then cooled; the solid precipitated was filtered, taken up with water, basified with sat. NaHCO3, washed with diethyl ether, then reacidified with 20% HCl, extracted with diethyl ether and washed with brine. After drying and evaporation, the oily residue was taken up with petroleum ether: upon freezing a white solid precipitated (21.5 g; 70%).
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
183 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7].Cl>C(O)(=O)C>[F:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
FC1=C(CC(C(=O)OCC)C(=O)OCC)C=CC=C1
Name
Quantity
183 mL
Type
reactant
Smiles
Cl
Name
Quantity
9.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated atreflux for 27 hours
Duration
27 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
precipitated (21.5 g; 70%)

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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